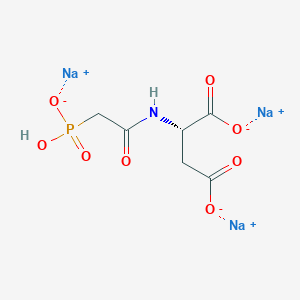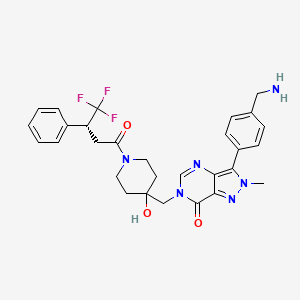
Usp7-IN-3
Übersicht
Beschreibung
USP7-IN-3 is a small-molecule inhibitor specifically targeting ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in cell cycle regulation, DNA repair, and epigenetic control. Overexpression of USP7 has been linked to the progression of several cancers, making it a promising target for anti-cancer therapies .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von USP7-IN-3 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Kern-Gerüsts, gefolgt von Modifikationen der funktionellen Gruppen, um die Potenz und Selektivität zu verbessern. Typische Reaktionsbedingungen beinhalten die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Skalierbarkeit optimiert, um eine gleichbleibende Qualität und Versorgung zu gewährleisten. Fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Rationalisierung der Produktion eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: USP7-IN-3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Halogenide, Amine und Elektrophile wie Alkylhalogenide.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
USP7-IN-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als chemische Sonde verwendet, um die Rolle von USP7 in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Untersucht die biologischen Funktionen von USP7 bei der Zellzyklusregulation, DNA-Reparatur und epigenetischen Kontrolle.
Medizin: Erforscht sein Potenzial als therapeutisches Mittel zur Behandlung von Krebs und anderen Krankheiten, die mit einer Überexpression von USP7 verbunden sind.
Industrie: Anwendung in der Arzneimittelforschung und -entwicklung, um neue therapeutische Ziele zu identifizieren und bestehende Behandlungen zu optimieren
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Deubiquitinierende Aktivität von USP7 spezifisch hemmt. Diese Hemmung führt zur Anhäufung von ubiquitinierten Proteinen, die dann vom Proteasom zum Abbau bestimmt werden. Das primäre molekulare Ziel von this compound ist die katalytische Domäne von USP7, an der es bindet und verhindert, dass das Enzym mit seinen Substraten interagiert. Diese Störung der USP7-Aktivität beeinflusst verschiedene zelluläre Signalwege, darunter die p53-MDM2-Achse, die für die Zellzyklusregulation und Apoptose entscheidend ist .
Ähnliche Verbindungen:
P22077: Ein weiterer USP7-Inhibitor, der das katalytische Cystein von USP7 kovalent modifiziert.
P50429: Ähnlich wie P22077 zielt es auch auf das katalytische Cystein ab und induziert konformationelle Veränderungen in USP7.
FX1-5303: Ein potenter und spezifischer USP7-Inhibitor, der als chemische Sonde verwendet wird, um die USP7-vermittelte Regulation der p53-Signalübertragung zu untersuchen .
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Potenz und Selektivität für USP7 gegenüber anderen Deubiquitinierenden Enzymen aus. Seine einzigartige chemische Struktur ermöglicht eine effektive Hemmung von USP7, was zu einer signifikanten Antikrebsaktivität in verschiedenen präklinischen Modellen führt. Darüber hinaus hat this compound vielversprechende Ergebnisse in Kombination mit anderen Krebstherapien gezeigt, wodurch deren Wirksamkeit gesteigert wird und ein potenzieller neuer Ansatz für die Krebsbehandlung möglich wird .
Wirkmechanismus
USP7-IN-3 exerts its effects by specifically inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The primary molecular target of this compound is the catalytic domain of USP7, where it binds and prevents the enzyme from interacting with its substrates. This disruption of USP7 activity affects various cellular pathways, including the p53-MDM2 axis, which is crucial for cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
P22077: Another USP7 inhibitor that covalently modifies the catalytic cysteine of USP7.
P50429: Similar to P22077, it also targets the catalytic cysteine and induces conformational changes in USP7.
FX1-5303: A potent and specific USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling .
Uniqueness of USP7-IN-3: this compound stands out due to its high potency and selectivity for USP7 over other deubiquitinating enzymes. Its unique chemical structure allows for effective inhibition of USP7, leading to significant anti-cancer activity in various preclinical models. Additionally, this compound has shown promising results in combination with other cancer therapies, enhancing their efficacy and providing a potential new approach for cancer treatment .
Eigenschaften
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQYKGBXQQARM-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


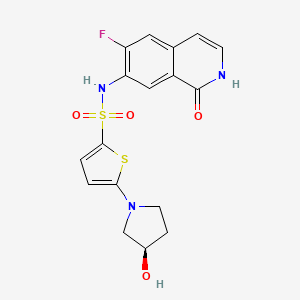
![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
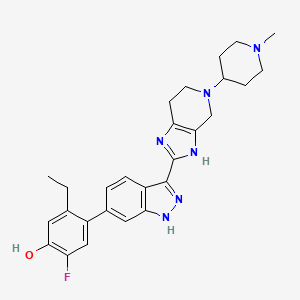
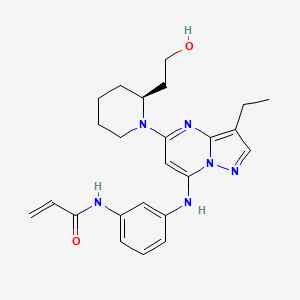
![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)
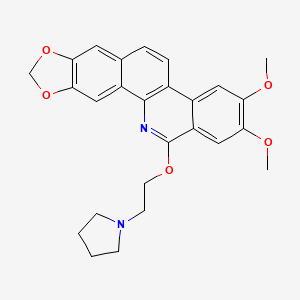
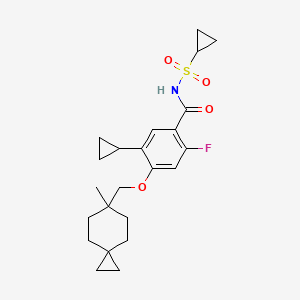
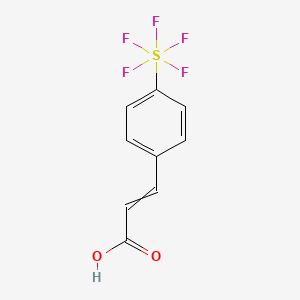

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)


